![molecular formula C21H23N3O3S B2358625 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1260930-27-5](/img/no-structure.png)
1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a 3,4-dihydroquinolin-1(2H)-yl group, a thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione group, and a 2-methylpropyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of appropriate precursors under specific conditions . For example, 3,4-dihydroquinolin-1(2H)-yl derivatives can be synthesized using the Castagnoli–Cushman reaction .Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactivity
The compound's structure suggests it could play a role in the synthesis of new chemical entities. For example, the synthesis of quinolinone derivatives has been explored for their antioxidant properties in lubricating greases, showing how structural modifications can impact chemical functionality and application (Hussein, Ismail, & El-Adly, 2016). Additionally, cyclization reactions involving similar structures have led to the synthesis of pyrimidine-annulated heterocycles, highlighting the versatility of such compounds in creating complex heterocyclic systems (Majumdar & Mukhopadhyay, 2003).
Antimicrobial and Antitumor Agents
Compounds with related structures have shown potential as antimicrobial and antitumor agents. For instance, derivatives of dihydroquinolines have been evaluated for their inhibitory activity against bacterial dihydrofolate reductase, indicating potential applications in the development of new antibiotics (Johnson et al., 1989). Furthermore, substituted naphthalimides, a class of compounds with structural similarities, have been studied for their anticancer activities, demonstrating the potential of such molecules in therapeutic applications (Mukherjee et al., 2010).
Materials Science
The synthesis of new materials with unique electronic properties is another application area. For example, the development of novel electron-accepting polymers for all-polymer solar cells involves the use of compounds with similar structural motifs, indicating the relevance of such molecules in advancing materials science (Jung et al., 2014).
Biochemical Applications
The compound's structure suggests potential for biochemical applications, such as the development of fluorescent chemosensors for the detection of metal ions, demonstrating the intersection of organic chemistry with biochemistry and environmental sensing (Jang et al., 2018).
Orientations Futures
Propriétés
Numéro CAS |
1260930-27-5 |
|---|---|
Nom du produit |
1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Formule moléculaire |
C21H23N3O3S |
Poids moléculaire |
397.49 |
Nom IUPAC |
1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H23N3O3S/c1-14(2)12-24-20(26)19-17(9-11-28-19)23(21(24)27)13-18(25)22-10-5-7-15-6-3-4-8-16(15)22/h3-4,6,8-9,11,14H,5,7,10,12-13H2,1-2H3 |
Clé InChI |
UPMXKPGOEVLSEF-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)N3CCCC4=CC=CC=C43 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



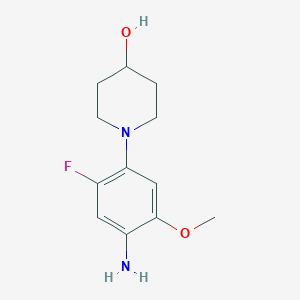
![1-(3,4-dimethylphenyl)-8-ethyl-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2358543.png)
![1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B2358544.png)
![N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide](/img/structure/B2358545.png)
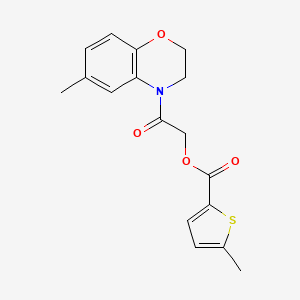
![5-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2358549.png)
![1,7-dimethyl-3-phenethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358550.png)
![[3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B2358551.png)
![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)-4-fluorobenzenecarboxamide](/img/structure/B2358554.png)
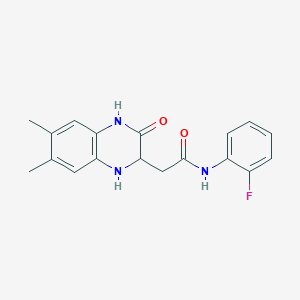
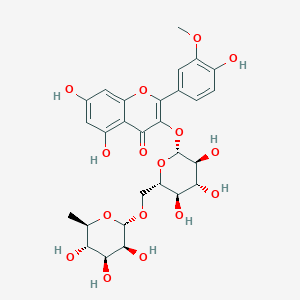
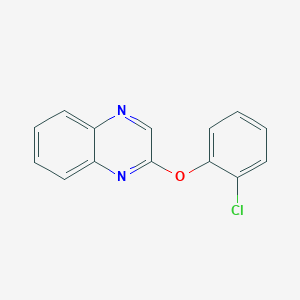
![N-[(4-tert-butylphenyl)(cyano)methyl]-3-methanesulfinylpropanamide](/img/structure/B2358561.png)
![tert-butyl N-[2-(furan-2-yl)-2-hydroxypropyl]carbamate](/img/structure/B2358565.png)